2-Chloro-6-isopropoxypyridine
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Overview
Description
2-Chloro-6-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity Studies
- Reactivity and Synthesis of Reactive Intermediates : A study by Connon and Hegarty (2004) explored the dienophilicity of various analogues of 2,3-pyridyne, including 2-chloro-6-isopropoxypyridine. Their research demonstrated challenges in generating certain pyridyne intermediates from this compound due to the instability of the lithiated derivative (Connon & Hegarty, 2004).
Environmental Chemistry and Decomposition Studies
- Photolytic and Sonolytic Decomposition : Research by Hiskia et al. (2001) investigated the decomposition of atrazine (a compound structurally similar to this compound) in the presence of polyoxometalates. This study provides insights into the environmental behavior and degradation pathways of related compounds (Hiskia et al., 2001).
Advanced Intermediate Synthesis
- Synthesis of Halogen-rich Pyridines : Wu et al. (2022) discussed the synthesis of various halopyridine isomers, including compounds related to this compound. This research contributes to understanding the synthesis of complex pyridines that are important in medicinal chemistry (Wu et al., 2022).
Analytical Chemistry Applications
- Immunoassay Analysis of Triazine Residues : Dankwardt et al. (1996) used 2-chloro-6-isopropyl derivatives as model compounds in enzyme immunoassay, demonstrating their utility in developing analytical methods for detecting triazine residues in environmental samples (Dankwardt et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Chloro-6-isopropoxypyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-isopropoxypyridine is primarily understood in the context of Suzuki–Miyaura coupling In this process, this compound participates in electronically divergent processes with the metal catalyst
Properties
IUPAC Name |
2-chloro-6-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNSRRLAJSKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89481-98-1 |
Source
|
Record name | 2-Chloro-6-isopropoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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